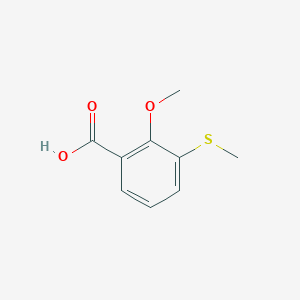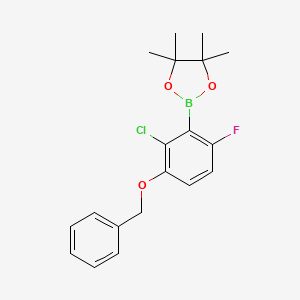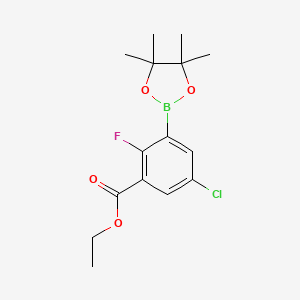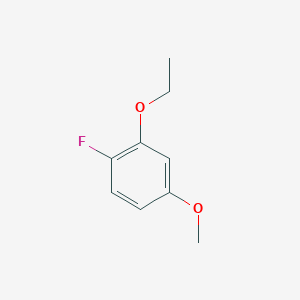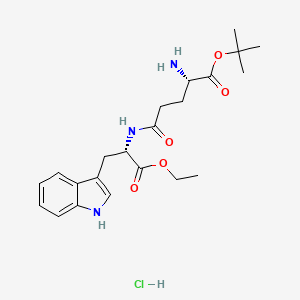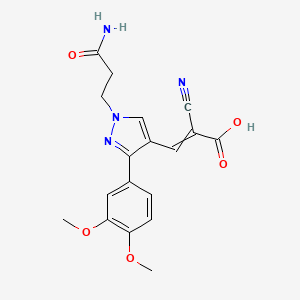
(2-Ethyl-3,4-difluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-3,4-difluorophenyl)boronic acid: is an organoboron compound that contains a boronic acid functional group attached to a difluorophenyl ring with an ethyl substituent. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroboration: One common method to prepare (2-Ethyl-3,4-difluorophenyl)boronic acid is through hydroboration. This involves the addition of a borane (BH3) to an alkene or alkyne, followed by oxidation to yield the boronic acid.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-Ethyl-3,4-difluorophenyl)boronic acid can undergo oxidation to form the corresponding phenol.
Reduction: It can be reduced to form the corresponding borane.
Substitution: This compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: (2-Ethyl-3,4-difluorophenol)
Reduction: (2-Ethyl-3,4-difluorophenyl)borane
Substitution: Various substituted (2-Ethyl-3,4-difluorophenyl) derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Wirkmechanismus
The primary mechanism by which (2-Ethyl-3,4-difluorophenyl)boronic acid exerts its effects is through its ability to form stable carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. This involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired product. The boronic acid functional group acts as a Lewis acid, facilitating the formation of these bonds .
Vergleich Mit ähnlichen Verbindungen
- 3,4-Difluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
- 3,5-Difluorophenylboronic acid
Comparison:
- Uniqueness: (2-Ethyl-3,4-difluorophenyl)boronic acid is unique due to the presence of both ethyl and difluoro substituents, which can influence its reactivity and selectivity in chemical reactions.
- Reactivity: Compared to other difluorophenylboronic acids, the ethyl group can provide steric hindrance, potentially affecting the compound’s reactivity in cross-coupling reactions .
Eigenschaften
Molekularformel |
C8H9BF2O2 |
|---|---|
Molekulargewicht |
185.97 g/mol |
IUPAC-Name |
(2-ethyl-3,4-difluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BF2O2/c1-2-5-6(9(12)13)3-4-7(10)8(5)11/h3-4,12-13H,2H2,1H3 |
InChI-Schlüssel |
LVBOABJFLUKUTL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)F)F)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


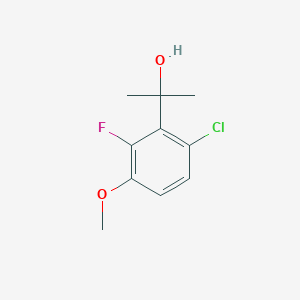
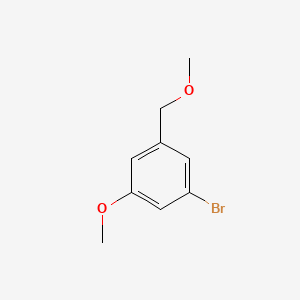
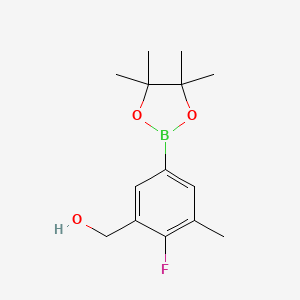
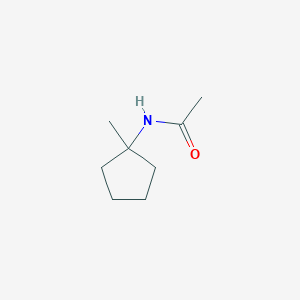
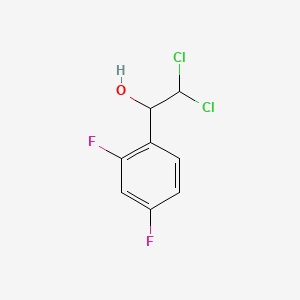

![(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate](/img/structure/B14027669.png)
